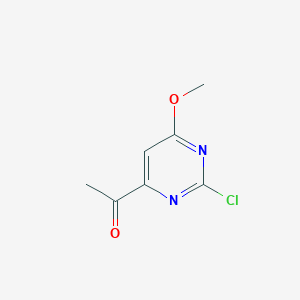
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 5-Bromo-2-methylpyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Arylboronic acids, palladium catalysts, and bases like potassium phosphate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of the target .
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Amino-3-bromo-5-methylpyridine
- 3-Amino-5-bromo-2-methoxypyridine
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the reactivity and properties of these compounds.
- Unique Features: 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can enhance its versatility in synthetic applications .
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
5-bromo-3-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)10-6-8(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15) |
Clave InChI |
RGLCDFPBVPJWRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(N=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



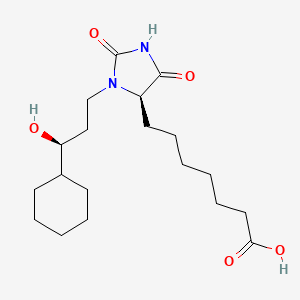
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
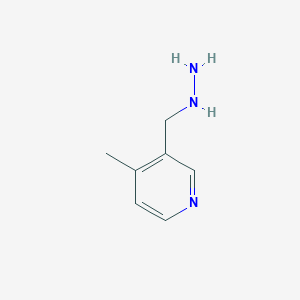
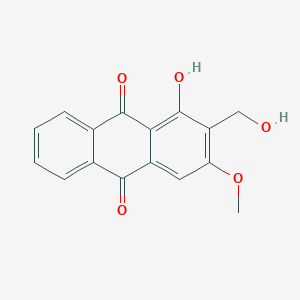
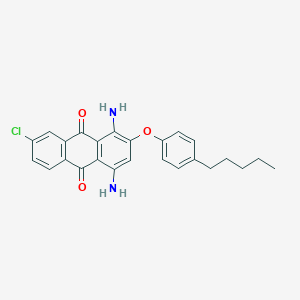
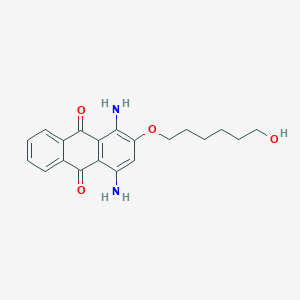
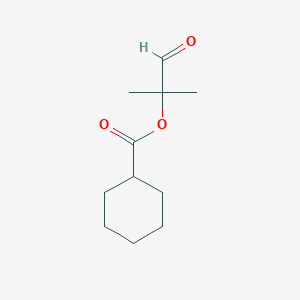
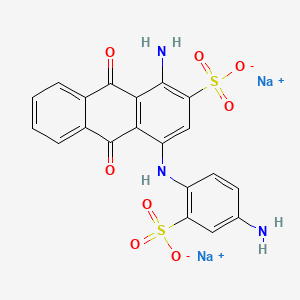

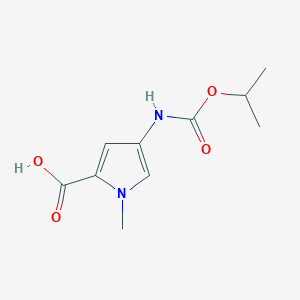
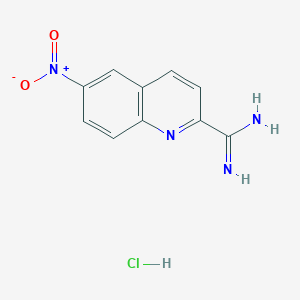
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
